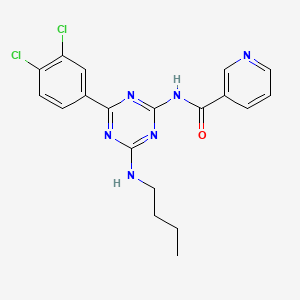

3-Pyridinecarboxamide, N-(4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)-

Description

This compound is a triazine-based derivative featuring a pyridinecarboxamide moiety, a butylamino substituent at the 4-position of the triazine ring, and a 3,4-dichlorophenyl group at the 6-position. The presence of electron-withdrawing chlorine atoms and the bulky 3,4-dichlorophenyl group may enhance binding affinity to hydrophobic protein pockets, while the butylamino group contributes to solubility and metabolic stability .

Properties

CAS No. |

85633-14-3 |

|---|---|

Molecular Formula |

C19H18Cl2N6O |

Molecular Weight |

417.3 g/mol |

IUPAC Name |

N-[4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C19H18Cl2N6O/c1-2-3-9-23-18-24-16(12-6-7-14(20)15(21)10-12)25-19(27-18)26-17(28)13-5-4-8-22-11-13/h4-8,10-11H,2-3,9H2,1H3,(H2,23,24,25,26,27,28) |

InChI Key |

OQUCTIJAHKKARW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC(=NC(=N1)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-(4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)- typically involves multiple steps, starting with the preparation of the pyridinecarboxamide core. This is followed by the introduction of the triazinyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack on the triazinyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-(4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the triazinyl or pyridinecarboxamide rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. Research has shown that modifications to the triazine structure can enhance cytotoxicity against various cancer cell lines. The incorporation of butylamino and dichlorophenyl groups may contribute to these effects by altering the compound's interaction with biological targets .

- Antimicrobial Properties :

- Enzyme Inhibition :

Agrochemical Applications

- Herbicides :

- Pesticidal Activity :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-(4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituents on the triazine ring and the carboxamide-linked aromatic system. Key examples include:

*Estimated via in silico methods based on structural similarity .

- Substituent Impact: Butylamino vs. Diethylamino: The target compound’s butylamino group may reduce metabolic oxidation compared to diethylamino (shorter alkyl chains) . 3,4-Dichlorophenyl vs. Triazine vs. Non-Triazine Backbones: Diflufenican’s phenoxy-pyridine structure prioritizes herbicidal activity, whereas triazine derivatives are more versatile in pharmaceutical applications .

Pharmacokinetic and Toxicity Profiles

- ADMET Properties : In silico studies on similar triazine-pyridinecarboxamides predict moderate bioavailability (oral bioavailability score: 0.55) and blood-brain barrier permeability (logBB: -0.3) due to balanced logP (~3.5–4.2) .

Biological Activity

3-Pyridinecarboxamide, N-(4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)- is a compound of interest due to its potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure includes a pyridine ring and a triazine moiety, which are known to influence its biological properties. The molecular formula is with a molecular weight of approximately 353.25 g/mol.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 353.25 g/mol |

| LogP | 3.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 4 |

Anticancer Activity

Research has indicated that compounds similar to 3-Pyridinecarboxamide exhibit significant anticancer properties. A study published in the Cayman Cancer Catalog highlights that such compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation and survival .

The mechanism of action for this compound appears to involve the inhibition of specific enzymes and receptors associated with cancer cell metabolism and proliferation. For instance, it may interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways related to cancer progression .

Case Studies

- In Vitro Studies :

- Animal Models :

Toxicity and Safety Profile

The toxicity profile of 3-Pyridinecarboxamide has been evaluated through various studies. The compound was found to have a low toxicity level in preliminary assessments, with no significant adverse effects reported at therapeutic doses. Long-term studies are still required to fully understand its safety profile.

Q & A

Q. What are the optimal synthetic routes for 3-Pyridinecarboxamide, N-(4-(butiallamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)-?

- Methodological Answer : The synthesis involves multi-step nucleophilic substitution and coupling reactions. Key intermediates like 3,4-dichlorophenyl-triazine derivatives are synthesized via SNAr reactions under inert conditions. Pyridinecarboxamide coupling is achieved using carbodiimide-based activators (e.g., EDC/HOBt) in DMF. Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradients) followed by HPLC validation (>98% purity) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Combine X-ray crystallography (XRD) for absolute configuration determination, FTIR for functional group validation (e.g., amide C=O stretching at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion verification. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, such as H-bonding and π-π stacking, critical for stability .

Q. What techniques assess the compound’s thermal stability for storage or reaction planning?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition temperatures (Td), while differential scanning calorimetry (DSC) detects phase transitions. For example, a Td >200°C suggests suitability for high-temperature reactions. Cross-reference with dynamic vapor sorption (DVS) to evaluate hygroscopicity risks .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing this compound?

- Methodological Answer : Use density functional theory (DFT) to model transition states and Gibbs free energy profiles for SNAr reactions. Molecular dynamics (MD) simulations in solvents like DMF or THF predict solvation effects. Software like Gaussian or ORCA paired with cheminformatics tools (e.g., RDKit) validate intermediates .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer : Apply multi-technique cross-validation:

Q. What experimental design strategies optimize reaction yield and selectivity?

- Methodological Answer : Implement a Box-Behnken design (BBD) for response surface methodology (RSM). Variables include temperature (60–120°C), catalyst loading (0.5–5 mol%), and reaction time (12–48 hrs). Analyze via ANOVA to identify significant factors. For example, a Pareto chart may reveal catalyst loading as the dominant variable .

Q. Can heterogeneous catalysis improve the sustainability of this compound’s synthesis?

Q. What advanced analytical methods profile metabolites or degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.